1-Chloroethyl butanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloroethyl butanoate is an organic compound classified as an ester. Esters are known for their pleasant odors and are often used in fragrances and flavorings. The structure of this compound consists of a butanoate group attached to a 1-chloroethyl group, making it a unique compound with specific chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Chloroethyl butanoate can be synthesized through the esterification reaction between butanoic acid and 1-chloroethanol. The reaction typically requires an acid catalyst, such as sulfuric acid, to proceed efficiently. The general reaction is as follows:
Butanoic Acid+1-Chloroethanol→1-Chloroethyl Butanoate+Water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous esterification processes where the reactants are fed into a reactor, and the product is continuously removed. This method ensures high efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
1-Chloroethyl butanoate undergoes several types of chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to form butanoic acid and 1-chloroethanol.
Reduction: Using reducing agents like lithium aluminum hydride, the ester can be reduced to form the corresponding alcohols.
Substitution: The chlorine atom in the 1-chloroethyl group can be substituted with other nucleophiles, such as hydroxide ions, to form different products.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride or similar reducing agents.
Substitution: Nucleophiles like hydroxide ions under appropriate conditions.
Major Products Formed
Hydrolysis: Butanoic acid and 1-chloroethanol.
Reduction: Butanol and 1-chloroethanol.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
1-Chloroethyl butanoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce the 1-chloroethyl group into other compounds.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and other biomolecules.
Medicine: Investigated for its potential use in drug development, particularly in modifying the pharmacokinetic properties of active pharmaceutical ingredients.
Industry: Utilized in the production of fragrances and flavorings due to its pleasant odor.
Mechanism of Action
The mechanism of action of 1-Chloroethyl butanoate involves its interaction with various molecular targets. In hydrolysis reactions, the ester bond is cleaved by nucleophilic attack, leading to the formation of butanoic acid and 1-chloroethanol. In reduction reactions, the ester is reduced to the corresponding alcohols through the transfer of hydride ions.
Comparison with Similar Compounds
Similar Compounds
Ethyl butanoate: Another ester with a similar structure but without the chlorine atom.
Methyl butanoate: Similar ester with a methyl group instead of the 1-chloroethyl group.
Butyl butanoate: Ester with a butyl group instead of the 1-chloroethyl group.
Uniqueness
1-Chloroethyl butanoate is unique due to the presence of the chlorine atom in the 1-chloroethyl group, which imparts distinct chemical properties and reactivity compared to other esters. This uniqueness makes it valuable in specific synthetic applications and research studies.
Properties
CAS No. |
80195-91-1 |
---|---|
Molecular Formula |
C6H11ClO2 |
Molecular Weight |
150.60 g/mol |
IUPAC Name |
1-chloroethyl butanoate |
InChI |
InChI=1S/C6H11ClO2/c1-3-4-6(8)9-5(2)7/h5H,3-4H2,1-2H3 |
InChI Key |
UHFYOBZZNHROFC-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)OC(C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.